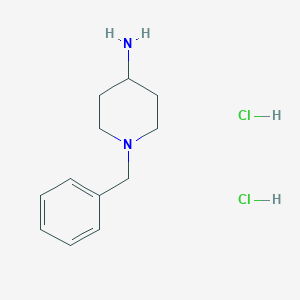

1-Benzylpiperidin-4-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H18N2.2ClH. It is commonly used in scientific research and has applications in various fields, including chemistry, biology, and medicine. The compound is typically found as a white to off-white powder or crystals and is known for its stability at room temperature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzylpiperidin-4-amine dihydrochloride can be synthesized through several methods. One common route involves the catalytic hydrogenation of 4-benzylpyridine. This process typically requires a catalyst such as palladium on carbon and hydrogen gas under high pressure . Another method involves the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for research and application .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of fully hydrogenated amines.

Substitution: Formation of substituted piperidine derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

1-Benzylpiperidin-4-amine dihydrochloride is primarily recognized for its role as a monoamine releasing agent . It exhibits selectivity for releasing dopamine, norepinephrine, and serotonin, making it a subject of interest in the study of neuropharmacology.

Therapeutic Potential

The compound has been researched for its potential therapeutic applications, particularly in treating neurological and psychiatric disorders:

- Psychosis Treatment : A derivative of 1-benzylpiperidin-4-amine, known as RMI-10608, has shown promise in treating psychosis and preventing brain damage due to its NMDA antagonist properties .

- Overactive Bladder : It has been identified as a muscarinic receptor antagonist, which could be beneficial in treating overactive bladder conditions .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions. For example, it can be synthesized from 1-benzyl-4-piperidone through various chemical transformations involving potassium cyanide and other reagents .

Key Synthetic Pathways

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Synthesis from 1-benzyl-4-piperidone | Potassium cyanide, toluene | Heated to 45°C | High |

| Reaction with N-benzylmethylamine | Toluene, magnesium sulfate | Stirred at 45°C | Moderate |

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Neuropharmacological Studies : Research indicates that compounds similar to 1-benzylpiperidin-4-amine may enhance cognitive functions by modulating neurotransmitter levels in the brain. Studies have shown improvements in memory and learning tasks in animal models when administered with these compounds.

- Clinical Trials : Some derivatives are undergoing clinical trials aimed at evaluating their efficacy in treating conditions such as schizophrenia and other psychotic disorders.

- Analytical Chemistry Applications : The compound is also utilized in analytical chemistry for various assays due to its ability to act as a buffer within a specific pH range (6–8.5), which is crucial for maintaining optimal conditions during biological experiments .

Mécanisme D'action

The mechanism of action of 1-Benzylpiperidin-4-amine dihydrochloride involves its interaction with various molecular targets. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin. This selectivity makes it a valuable tool in studying neurotransmitter systems and their associated pathways . Additionally, it functions as a monoamine oxidase inhibitor, with a preference for inhibiting monoamine oxidase A .

Comparaison Avec Des Composés Similaires

4-Benzylpiperidine: Acts as a monoamine releasing agent with similar selectivity for dopamine and norepinephrine.

2-Benzylpiperidine: Another piperidine derivative with distinct pharmacological properties.

Benzylpiperazine: Known for its stimulant effects and used in various research applications.

Uniqueness: 1-Benzylpiperidin-4-amine dihydrochloride is unique due to its specific selectivity for dopamine and norepinephrine release, making it particularly useful in neurological research. Its dual role as a monoamine releasing agent and monoamine oxidase inhibitor further distinguishes it from other similar compounds .

Activité Biologique

1-Benzylpiperidin-4-amine dihydrochloride, also known by its CAS number 1205-72-7, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group at the nitrogen atom. Its molecular formula is C13H16Cl2N, and it exists as a dihydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for various biological assays and formulations.

This compound exhibits multiple mechanisms of action, primarily through its interactions with neurotransmitter systems. It has been identified as a reversible inhibitor of acetylcholinesterase (AChE) , an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .

Additionally, studies have shown that derivatives of this compound can inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as dopamine and serotonin. This dual inhibition suggests potential applications in treating neurodegenerative disorders and mood disorders .

Antiviral Activity

Recent research has indicated that this compound and its analogs possess antiviral properties. For instance, compounds derived from this scaffold have demonstrated activity against influenza A viruses and coronaviruses by interfering with viral replication processes . The specific mechanisms involve blocking viral entry into host cells and inhibiting viral protein synthesis.

Study on Neuroprotective Effects

A study published in Pharmacological Research highlighted the neuroprotective effects of this compound in models of oxidative stress. The compound was shown to reduce neuronal cell death induced by oxidative agents, suggesting its potential as a therapeutic agent for neuroprotective strategies .

| Study | Findings | IC50 Values |

|---|---|---|

| Neuroprotection | Reduced oxidative stress-induced cell death | 25 µM |

| AChE Inhibition | Enhanced cholinergic activity | 11.7 µM |

| Antiviral Activity | Inhibition of influenza virus replication | Low µM range |

Synthesis and Pharmacological Evaluation

The synthesis of this compound involves straightforward chemical procedures that allow for the modification of its structure to optimize biological activity. Research has focused on creating hybrids with other bioactive molecules to enhance efficacy against multiple targets .

For example, modifications to introduce additional functional groups have been explored to improve AChE inhibition while maintaining low toxicity profiles. Such studies are critical for developing multitargeted therapies for complex diseases like Alzheimer's.

Propriétés

Numéro CAS |

1205-72-7 |

|---|---|

Formule moléculaire |

C12H19ClN2 |

Poids moléculaire |

226.74 g/mol |

Nom IUPAC |

1-benzylpiperidin-4-amine;hydrochloride |

InChI |

InChI=1S/C12H18N2.ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10,13H2;1H |

Clé InChI |

JOIJPKUXOCCGSN-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl |

SMILES canonique |

C1CN(CCC1N)CC2=CC=CC=C2.Cl |

Key on ui other cas no. |

1205-72-7 |

Pictogrammes |

Acute Toxic |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.